N-(2,4-dimethoxyphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N-(2,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzoxazepine core, methanesulfonyl group, and dimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazepine ring and the introduction of the methanesulfonyl and dimethoxyphenyl groups. Common synthetic routes may include:
Formation of the Benzoxazepine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: This can be achieved through sulfonylation reactions using reagents like methanesulfonyl chloride.
Attachment of the Dimethoxyphenyl Moiety: This step may involve coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-throughput crystallization and advanced purification methods are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as an antibacterial agent, particularly against Gram-positive bacteria.
Biological Research: It is used in studies involving bacterial RNA polymerase inhibitors, which are crucial for developing new antibacterial drugs.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This interaction disrupts the synthesis of RNA, thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethoxyphenyl)dithiolopyrrolone Derivatives: These compounds also exhibit antibacterial activity and share structural similarities with the target compound.
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: This compound has shown antiproliferative activity and is structurally related.
Uniqueness
N-(2,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potent antibacterial activity. Its ability to inhibit bacterial RNA polymerase sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C19H22N2O6S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C19H22N2O6S/c1-25-13-8-9-14(18(12-13)26-2)20-19(22)17-10-11-21(28(3,23)24)15-6-4-5-7-16(15)27-17/h4-9,12,17H,10-11H2,1-3H3,(H,20,22) |
InChI Key |
YOHXSONEKLCDJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C)OC |
Origin of Product |
United States |
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